N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-4-chlorobenzenesulfonamide
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Overview
Description
N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-4-chlorobenzenesulfonamide is a complex organic compound characterized by its intricate molecular structure
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for more complex molecules and as a reagent in various organic synthesis processes.
Biology
Biologically, it might be studied for its interactions with biomolecules, potentially acting as an inhibitor or activator in biochemical pathways.
Medicine
Medicinal research may explore its potential as a pharmaceutical agent, particularly in targeting specific proteins or enzymes associated with diseases.
Industry
In industrial applications, it could be utilized in the synthesis of advanced materials, polymers, or as a specialized reagent in manufacturing processes.
Mechanism of Action
Target of Action
The compound, also known as N-{[1-(2H-1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl}-4-chlorobenzene-1-sulfonamide, is a part of a series of 1-benzo[1,3]dioxol-5-yl-indoles . The primary targets of these compounds are microtubules and their component protein, tubulin . Tubulin is a leading target for anticancer agents .
Mode of Action
Microtubule-targeting agents, like this compound, cause mitotic blockade and cell apoptosis by modulating microtubule assembly . This modulation is achieved through the suppression of tubulin polymerization or stabilization of microtubule structure . Further mechanistic studies revealed that similar compounds caused cell cycle arrest at the S phase and induced apoptosis in cancer cells .
Biochemical Pathways
The compound affects the biochemical pathways related to cell division and apoptosis. By interacting with tubulin, it disrupts the normal function of microtubules, which are essential for cell division . This disruption leads to cell cycle arrest and eventually apoptosis .
Pharmacokinetics
Similar compounds have been found to exhibit good selectivity between cancer cells and normal cells This suggests that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties
Result of Action
The result of the compound’s action is the inhibition of cell division and the induction of apoptosis in cancer cells . This leads to a decrease in the proliferation of cancer cells and potentially to the shrinkage of tumors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-4-chlorobenzenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the benzo[d][1,3]dioxole ring, followed by the formation of the pyrrolidinone ring. These intermediates are then coupled under specific conditions to form the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound might involve optimization of reaction conditions to enhance yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions. Large-scale synthesis also requires purification techniques like chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-4-chlorobenzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: Leading to the formation of oxidized derivatives.
Reduction: Producing reduced forms of the compound.
Substitution: Especially in the benzene ring or the pyrrolidinone ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and substituting agents like halogens. Reaction conditions often involve specific solvents, pH control, and temperature regulation.
Major Products
The products formed from these reactions vary based on the type of reaction and conditions used. Oxidation might yield oxygenated derivatives, while reduction would produce various hydrogenated forms.
Comparison with Similar Compounds
Unique Characteristics
Compared to similar compounds, N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-4-chlorobenzenesulfonamide has unique structural features, such as the combination of the benzo[d][1,3]dioxole and pyrrolidinone rings, which may confer specific biological activities or chemical reactivity.
Similar Compounds
N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide: Lacks the chlorine substitution.
N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-4-methylbenzenesulfonamide: Substituted with a methyl group instead of chlorine.
Properties
IUPAC Name |
N-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-4-chlorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O5S/c19-13-1-4-15(5-2-13)27(23,24)20-9-12-7-18(22)21(10-12)14-3-6-16-17(8-14)26-11-25-16/h1-6,8,12,20H,7,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKZMLDLBQJEHDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC3=C(C=C2)OCO3)CNS(=O)(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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